1,3-Dipalmitin

Catalog No.
S574725
CAS No.
502-52-3
M.F
C35H68O5
M. Wt
568.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dipalmitin

CAS Number

502-52-3

Product Name

1,3-Dipalmitin

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate

Molecular Formula

C35H68O5

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3

InChI Key

GFAZGHREJPXDMH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O

Synonyms

1,3-Dipalmitin; 1,3-Dipalmitoylglycerin; 1,3-Dipalmitoylglycerol; Glycerol 1,3-Dihexadecanoate; Hexadecanoic Acid, 2-hydroxy-1,3-propanediyl Ester

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O

Neuroscience Research:

  • Studies suggest that glyceryl 1,3-dipalmitate might play a role in protecting neuronal cells from oxidative stress caused by oxygen-glucose deprivation and reperfusion injury.
  • Researchers are investigating its potential in mitigating neurodegenerative diseases like Alzheimer's and Parkinson's.

Drug Delivery Systems:

  • Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), glyceryl 1,3-dipalmitate holds promise as a component in drug delivery systems.
  • Its self-assembling properties allow for the formation of micelles or liposomes, which can encapsulate and deliver drugs to specific targets in the body.

Food Science Research:

  • Glyceryl 1,3-dipalmitate is a naturally occurring component in some plants and food sources.
  • Researchers are investigating its potential applications in food science, such as fat replacers or texturizing agents.

Biomarker Discovery:

  • Studies suggest that glyceryl 1,3-dipalmitate levels might be altered in certain diseases, making it a potential biomarker for disease diagnosis or monitoring.
  • More research is needed to validate its potential as a specific and reliable biomarker.

1,3-Dipalmitin, also known as 1,3-dipalmitoylglycerol, is a type of diacylglycerol where two palmitic acid molecules are esterified to the glycerol backbone at the 1 and 3 positions. Its molecular formula is C36H70O4C_{36}H_{70}O_4 with a molecular weight of approximately 584.5 g/mol. This compound is significant in various biological and industrial applications due to its unique properties as a lipid.

The specific mechanism of action of glyceryl 1,3-dipalmitate depends on the context of its use. In its biological role, it serves as a storage form of energy. When needed, enzymes break down the ester linkages, releasing the fatty acid chains for cellular energy production through processes like beta-oxidation []. In research settings, it might act as a reference compound for studying other lipids or their interactions.

Glyceryl 1,3-dipalmitate is generally considered non-toxic and non-irritating []. However, as with any organic compound, proper handling practices are recommended to avoid inhalation of dust or prolonged skin contact.

, primarily involving hydrolysis and transesterification. In hydrolysis reactions, it can be broken down into glycerol and free fatty acids in the presence of water and appropriate catalysts, such as lipases or alkaline conditions:

Triacylglycerol+H2Odiacylglycerol+carboxylate\text{Triacylglycerol}+H_2O\rightarrow \text{diacylglycerol}+\text{carboxylate}

In transesterification, 1,3-dipalmitin can react with alcohols to form different glycerides or fatty acid esters. The enzymatic synthesis of 1,3-dipalmitin has been explored using various lipases under solvent-free conditions, achieving high yields and purity .

1,3-Dipalmitin exhibits several biological activities. It has been studied for its role in cellular signaling pathways, particularly its ability to activate protein kinase C, an important enzyme involved in various cellular processes including growth and differentiation . Additionally, it is recognized for its potential health benefits, such as its involvement in obesity prevention and modulation of lipid metabolism .

The synthesis of 1,3-dipalmitin can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing lipases in a solvent-free system allows for direct esterification of glycerol with palmitic acid. This method is efficient and environmentally friendly .
  • Chemical Synthesis: Traditional chemical methods involve the reaction of glycerol with palmitic acid under acidic or basic conditions to yield 1,3-dipalmitin along with other byproducts.
  • Vacuum-driven Air Bubbling: A novel method that enhances the enzymatic synthesis process by optimizing reaction conditions for better yields .

1,3-Dipalmitin finds applications across several industries:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Cosmetics: Acts as a moisturizer and emollient in skin care formulations.
  • Pharmaceuticals: Serves as an excipient in drug formulations due to its lipid properties.
  • Nutraceuticals: Investigated for its potential health benefits related to lipid metabolism and obesity management .

Studies have shown that 1,3-dipalmitin interacts with various biological molecules. Its role in activating protein kinase C has been highlighted in research focusing on cell signaling pathways. Furthermore, it has been examined for its effects on metabolic processes and cellular functions related to fat storage and mobilization .

Several compounds are structurally similar to 1,3-dipalmitin. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1,2-DipalmitinPalmitic acid at positions 1 and 2Different positioning affects properties
1,3-Dioctanoyl glycerolOctanoic acid at position 2Different fatty acid chain length
1,3-Dilinoleoyl glycerolLinoleic acid at positions 1 and 3Unsaturated fatty acids influence behavior
1,3-Dipalmityl glycerolPalmitic acid at positions 1 and 2Similar structure but different applications

Uniqueness of 1,3-Dipalmitin

The uniqueness of 1,3-dipalmitin lies in its specific fatty acid composition (palmitic acid) at the sn-1 and sn-3 positions which influences its physical properties such as melting point and solubility compared to other diacylglycerols. This makes it particularly useful in formulations requiring stable emulsions or specific interactions with biological membranes.

The discovery of 1,3-dipalmitin parallels advancements in lipid analysis techniques during the mid-20th century. Early thin-layer chromatography (TLC) methods struggled to resolve 1,2- and 1,3-diacylglycerol isomers due to interconversion artifacts. The introduction of trimethyl borate solvents in the 1970s enabled accurate separation, revealing 1,3-dipalmitin as a natural component in cottonseed oil and animal fats. By the 1990s, enzymatic production methods emerged, particularly through glycerolysis reactions using alkali catalysts to convert triglycerides into 1,3-diacylglycerol-rich oils. This period also saw its identification as a metabolite in Saccharomyces cerevisiae and Escherichia coli, highlighting its ubiquity in biological systems.

Structural Classification within the Diacylglycerol Family

1,3-Dipalmitin belongs to the 1,3-diacylglycerol subclass, characterized by ester bonds at the sn-1 and sn-3 positions of glycerol. This configuration contrasts with 1,2-diacylglycerols, where acyl groups occupy adjacent positions. The structural differences profoundly impact physicochemical properties:

Property1,3-Dipalmitin1,2-Dipalmitin
Melting Point72–74°C58–60°C
Solubility in Chloroform25 mg/mL50 mg/mL
Enzymatic RecognitionPoor substrate for DGATPreferred substrate for PKC
Membrane FluidityIncreases lateral packingDisrupts lipid order

The molecule's linear geometry, derived from its 1,3-acylation pattern, facilitates stable crystal lattice formation, explaining its higher melting point compared to 1,2-isomers. Nuclear magnetic resonance (NMR) studies confirm distinct chemical shifts for the central glycerol proton (δ 4.92 ppm) compared to 1,2-dipalmitin (δ 5.25 ppm).

Research Significance in Glycerolipid Biochemistry

As a non-signaling diacylglycerol, 1,3-dipalmitin serves critical roles in lipid dynamics:

  • Metabolic Branch Point: Substrate for diacylglycerol acyltransferase (DGAT) in triglyceride synthesis
  • Membrane Biogenesis: Modulates lipid bilayer curvature in ER membrane expansion
  • Enzyme Regulation: Inhibits protein kinase C (PKC) by competing with 1,2-diacylglycerol binding
  • Industrial Applications: Key component in DAG-enriched cooking oils for reduced fat accumulation

Recent studies demonstrate its neuroprotective effects via modulation of ceramide metabolism in Lactobacillus paracasei formulations.

Nomenclature and Taxonomic Classification

The systematic IUPAC name, 3-(hexadecanoyloxy)-2-hydroxypropyl hexadecanoate, reflects its stereochemistry. Lipidomics databases classify it under:

  • Lipid Maps ID: LMGL02010003
  • SwissLipids ID: SLM:000054782
  • Yeast Metabolome DB: YMDB00834

Its shorthand notation, DG(16:0/0:0/16:0), indicates the presence of two palmitoyl chains (16:0) at positions 1 and 3, with no acyl group at position 2. Common synonyms include 1,3-dihexadecanoylglycerol and glyceryl 1,3-dipalmitate, though these lack stereochemical specificity.

Physical Description

Solid

XLogP3

14

Melting Point

73-74°C

UNII

52PAE2F168

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 20 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 18 of 20 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

26657-95-4
502-52-3

Wikipedia

Glyceryl 1,3-dipalmitate

Use Classification

Cosmetics -> Emollient; Emulsifying

Dates

Modify: 2023-08-15

Explore Compound Types